

An In-depth Technical Guide to Methyl 3-(carbomethoxy)propionyl chloride

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Compound of Interest

Compound Name: Methyl 4-chloro-4-oxobutanoate

Cat. No.: B073677

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For professionals in research, chemical synthesis, and drug development, a thorough understanding of key reagents is paramount. This document provides a comprehensive overview of Methyl 3-(carbomethoxy)propionyl chloride, also known by synonyms such as **Methyl 4-chloro-4-oxobutanoate** and Methyl succinyl chloride.^{[1][2][3]} This versatile bifunctional molecule serves as a crucial building block in the synthesis of more complex chemical entities.

Chemical Identity and Properties

Methyl 3-(carbomethoxy)propionyl chloride is a derivative of succinic acid, featuring both a methyl ester and an acyl chloride functional group. This dual reactivity makes it a valuable intermediate in organic synthesis.

Property	Value
CAS Number	1490-25-1
Molecular Formula	C ₅ H ₇ ClO ₃
Molecular Weight	150.56 g/mol [4][5][6]
Density	1.223 g/mL at 25 °C[3]
Boiling Point	92-93 °C at 18 mmHg[7]
Refractive Index	n _{20/D} 1.44[3]
Purity	Typically available at 96% or 97% purity[3][4]
Canonical SMILES	<chem>COC(=O)CCC(=O)Cl</chem> [5]
InChI Key	SRXOJMOGPYFZKC-UHFFFAOYSA-N[5]

Structural Formula

The structural formula of Methyl 3-(carbomethoxy)propionyl chloride is presented below. The molecule consists of a four-carbon chain, with a methyl ester group at one end and an acyl chloride group at the other.

Caption: Structural formula of Methyl 3-(carbomethoxy)propionyl chloride.

Experimental Protocols

Detailed methodologies for the synthesis and application of Methyl 3-(carbomethoxy)propionyl chloride are critical for reproducible results in a research setting.

Synthesis of Methyl 3-(carbomethoxy)propionyl chloride

A common and effective method for the preparation of Methyl 3-(carbomethoxy)propionyl chloride involves the reaction of methyl hydrogen succinate with thionyl chloride.[7]

Materials:

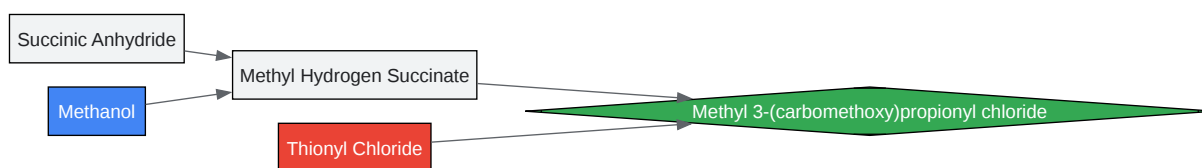
- Methyl hydrogen succinate (264 g, 2 moles)

- Thionyl chloride (290 ml, 4 moles)

Procedure:

- In a 1-liter flask equipped with a reflux condenser, combine 264 g of methyl hydrogen succinate and 290 ml of thionyl chloride.[7]
- Warm the resulting solution in a water bath maintained at 30-40 °C for 3 hours. Hydrogen chloride gas is evolved during this step, so the procedure should be performed in a well-ventilated fume hood.[7]
- After the initial reaction, replace the reflux condenser with a modified Claisen still head.
- Remove the excess thionyl chloride via distillation under reduced pressure on a steam bath.[7]
- Distill the remaining residue to yield the final product, β -carbomethoxypropionyl chloride. The expected yield is between 270-278 g (90-93%).[7]

The synthesis workflow can be visualized as a two-step process starting from succinic anhydride.



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Caption: Synthesis workflow for Methyl 3-(carbomethoxy)propionyl chloride.

Application in the Synthesis of Methyl N-(3-carbomethoxypropionyl)-4-chloroanthranilate

This protocol demonstrates the utility of Methyl 3-(carbomethoxy)propionyl chloride as an acylating agent in the synthesis of a more complex molecule.[8]

Materials:

- Methyl 4-chloro-anthranilate (444 g)
- Benzene (1.3 L and 200 ml)
- Pyridine (199 ml)
- 3-carbomethoxy-propionyl chloride (406 g)
- Chloroform (3 L)
- N Hydrochloric acid (1 L)
- 10% aqueous Sodium Bicarbonate (1 L)
- Acetonitrile

Procedure:

- Dissolve 444 g of methyl 4-chloro-anthranilate in 1.3 L of benzene and 199 ml of pyridine in a suitable reaction vessel.
- Prepare a solution of 406 g of 3-carbomethoxy-propionyl chloride in 200 ml of benzene.
- Add the 3-carbomethoxy-propionyl chloride solution dropwise to the methyl 4-chloro-anthranilate solution while stirring and cooling with an ice bath.[8]
- Stir the mixture for 19 hours at room temperature.
- Filter the mixture and evaporate the filtrate to obtain the crude product.
- Take up the combined residues in 3 L of chloroform.
- Wash the chloroform solution sequentially with water, 1 L of N hydrochloric acid, 1 L of 10% aqueous sodium bicarbonate, and again with water.[8]
- Dry the organic layer, filter, and evaporate the solvent.

- Recrystallize the resulting residue from acetonitrile to yield the purified methyl N-(3-carbomethoxypropionyl)-4-chloroanthranilate.[8]

This technical guide provides essential information for the safe and effective handling and application of Methyl 3-(carbomethoxy)propionyl chloride in a laboratory setting. Adherence to standard laboratory safety procedures is crucial when working with this and any other chemical reagent.

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